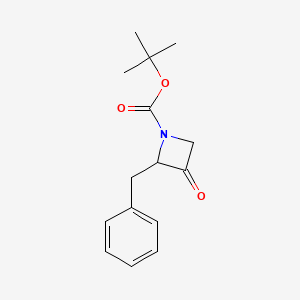

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNCZJWUMYWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate typically involves the reaction of 2-benzyl-3-oxoazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a reactive site for binding to biological molecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Biological Activity

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate is a synthetic organic compound that has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine structure, characterized by the presence of a carboxylate and a ketone functional group. Its molecular formula is C15H19NO3, with a molecular weight of approximately 263.32 g/mol. The compound's structure allows it to interact with various biological macromolecules, which is crucial for its therapeutic potential.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits several pharmacological activities:

- Antibacterial Activity : Derivatives of this compound have shown promising antibacterial properties, suggesting potential applications in treating bacterial infections.

- Anti-inflammatory Effects : The compound may influence pathways related to inflammation and immune responses, making it a candidate for developing anti-inflammatory drugs.

- Cancer Treatment Potential : Research indicates that this compound can serve as an intermediate in the synthesis of bioactive molecules aimed at cancer treatment.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in metabolic pathways. Studies focusing on its binding affinity to various biological targets have provided insights into its mechanism of action. For example, investigations into enzyme interactions reveal how structural modifications can enhance or reduce the compound's activity against specific targets.

Case Studies

-

Antibacterial Activity Study :

A study conducted by researchers at the University of Huddersfield demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics. -

Anti-inflammatory Research :

In another study published in MDPI, researchers explored the anti-inflammatory properties of this compound. The results indicated that it effectively inhibited pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylic acid | Contains a carboxylic acid instead of an ester | More acidic, potentially more reactive |

| N-benzylazetidinone | Lacks the carboxylic acid functionality | May exhibit different biological activities due to structural differences |

| 1-Boc-3-azetidinone | Similar azetidine core but without benzyl substitution | Primarily used as a synthetic intermediate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution of halogenated precursors with tert-butyl carboxylic acid derivatives, followed by cyclization to form the azetidine ring. Key reagents include tetrahydrofuran (THF) as a solvent and triethylamine as a catalyst to facilitate reactions under mild conditions . Temperature control (0–25°C) and pH adjustments (neutral to slightly basic) are critical to minimize side reactions and maximize yield. Purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the azetidine ring, tert-butyl group, and benzyl substituent. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) and ester (C-O) groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For crystalline derivatives, X-ray diffraction offers unambiguous structural elucidation .

Q. What are the common chemical reactions involving this compound, and how are they monitored?

- Methodology : The compound undergoes hydrolysis (using NaOH/HCl), nucleophilic substitution at the azetidine ring, and oxidation of the benzyl group. Reaction progress is tracked via thin-layer chromatography (TLC) and LC-MS. For example, hydrolysis to the carboxylic acid derivative requires acidification post-reaction to isolate the product .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step reactions involving this compound?

- Methodology : Optimize stepwise conditions:

- Cyclization : Use slow addition of reagents to prevent overheating.

- Protection/Deprotection : Employ tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to enhance stability .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in hydrogenation steps .

- Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature gradients) using Design of Experiments (DoE) frameworks .

Q. What strategies address stereochemical challenges during functionalization of the azetidine ring?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can control stereochemistry. For example, introducing a benzyl group at the 2-position may require enantioselective alkylation using (-)-sparteine as a chiral ligand . Advanced NMR techniques (e.g., NOESY) or chiral HPLC validate stereochemical outcomes .

Q. How do electronic effects of substituents (e.g., benzyl vs. fluorophenyl) influence the compound’s reactivity and stability?

- Methodology : Compare reaction kinetics and thermodynamic stability using computational tools (DFT calculations). Substituents with electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks . Stability studies (TGA/DSC) assess decomposition profiles under varying conditions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, ionic strength) or impurities. Reproduce experiments using standardized protocols (e.g., fixed ATP concentrations for kinase assays) and validate purity via HPLC (>95%) . Cross-reference with structural analogs (e.g., tert-butyl 3-hydroxyazetidine derivatives) to identify structure-activity relationships (SAR) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.